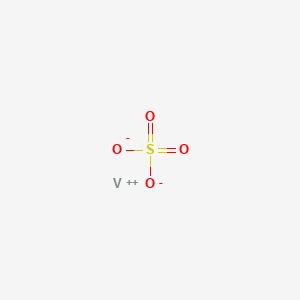
Vanadium sulfate, VSO4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium sulfate, with the chemical formula VSO4, is a family of inorganic compounds where vanadium is in the +2 oxidation state. The most commonly encountered form is the hexahydrate, which appears as a violet solid. This compound dissolves in water to form air-sensitive solutions of the aquo complex .
Preparation Methods
Vanadium sulfate can be synthesized through the electrolytic reduction of vanadyl sulfate in sulfuric acid. The resulting crystals feature [V(H2O)6]2+ centers with an extra water of crystallization . Industrially, vanadium sulfate is produced by reducing vanadium pentoxide with sulfur dioxide in the presence of sulfuric acid .
Chemical Reactions Analysis
Scientific Research Applications
Vanadium sulfate has diverse applications in scientific research:
Chemistry: It is used to generate vanadium ions, which can be introduced into saponite clay by hydrothermal processes.
Biology and Medicine: Vanadium compounds, including vanadium sulfate, have been studied for their potential therapeutic effects, such as insulin-mimetic properties and anticancer activities.
Industry: Vanadium sulfate is used in the preparation of vanadium redox flow batteries (VRFBs), which are employed for large-scale energy storage.
Mechanism of Action
The mechanism of action of vanadium sulfate involves its ability to undergo redox reactions, which allows it to participate in various chemical processes. In biological systems, vanadium ions can mimic insulin by activating insulin receptors and promoting glucose uptake . In industrial applications, vanadium sulfate acts as a catalyst in SCR processes, facilitating the reduction of nitrogen oxides to nitrogen and water .
Comparison with Similar Compounds
Vanadium sulfate can be compared with other vanadium compounds, such as:
Vanadium (III) sulfate (V2(SO4)3): This compound is a pale yellow solid that is stable to air and slowly dissolves in water to form a green aquo complex.
Vanadyl sulfate (VOSO4): This compound is a blue solid that is commonly used in laboratories due to its high stability.
Vanadous ammonium sulfate ((NH4)2V(SO4)2·6H2O): This compound is isomorphous with ferrous ammonium sulfate and features [V(H2O)6]2+ centers.
Vanadium sulfate is unique due to its specific oxidation state and its ability to form air-sensitive solutions, making it valuable for specific chemical and industrial applications.
Properties
CAS No. |
13566-06-8 |
|---|---|
Molecular Formula |
O4SV |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
vanadium(2+);sulfate |
InChI |
InChI=1S/H2O4S.V/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |
InChI Key |
VLOPEOIIELCUML-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[V+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















